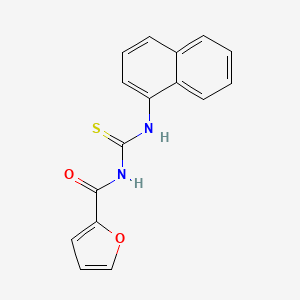

N-(naphthalen-1-ylcarbamothioyl)furan-2-carboxamide

Description

N-(naphthalen-1-ylcarbamothioyl)furan-2-carboxamide is a thiourea derivative featuring a naphthalen-1-ylcarbamothioyl group linked to a furan-2-carboxamide moiety. Its molecular formula is inferred as C₁₆H₁₂N₂O₂S, combining a naphthalene core (C₁₀H₇), a thiourea bridge (N–C(S)–N), and a furan-2-carboxamide unit (C₅H₅NO₂).

Properties

IUPAC Name |

N-(naphthalen-1-ylcarbamothioyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O2S/c19-15(14-9-4-10-20-14)18-16(21)17-13-8-3-6-11-5-1-2-7-12(11)13/h1-10H,(H2,17,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRSFEWIHQTZZBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=S)NC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(naphthalen-1-ylcarbamothioyl)furan-2-carboxamide typically involves the reaction of naphthalen-1-amine with furan-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with thiourea to yield the final product. The reaction conditions generally include:

- Solvent: Dichloromethane or tetrahydrofuran

- Temperature: Room temperature to reflux

- Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(naphthalen-1-ylcarbamothioyl)furan-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamothioyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid at room temperature.

Reduction: Sodium borohydride in methanol at room temperature.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted carbamothioyl derivatives.

Scientific Research Applications

N-(naphthalen-1-ylcarbamothioyl)furan-2-carboxamide has been explored for various scientific research applications, including:

Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.

Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(naphthalen-1-ylcarbamothioyl)furan-2-carboxamide involves its interaction with specific molecular targets. For instance, as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membrane integrity. The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity. The pathways involved include:

Enzyme inhibition: Binding to active sites of bacterial enzymes.

Membrane disruption: Interacting with lipid bilayers to compromise cell membrane integrity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional similarities to other carbamothioyl derivatives and furan carboxamides allow for comparative analysis (Table 1). Key distinctions arise from substituent effects on electronic properties, biological activity, and crystallography.

Table 1: Structural and Functional Comparison of N-(naphthalen-1-ylcarbamothioyl)furan-2-carboxamide with Analogs

Key Comparisons

Structural Flexibility vs. Rigidity

- The cyclohexane analog (C₁₈H₂₀N₂OS) adopts a chair conformation stabilized by an intramolecular N–H···O hydrogen bond, forming a pseudo-six-membered ring . In contrast, the furan-2-carboxamide group in the target compound likely introduces rigidity and conjugation due to the aromatic furan ring, altering electronic distribution (e.g., shorter C=O and C=S bond lengths compared to cyclohexane’s C=O (1.218 Å) and C=S (1.670 Å)) .

Substituent Effects on Bioactivity Nitro-substituted furans (e.g., 2A) exhibit antibacterial activity, attributed to the electron-withdrawing nitro group enhancing electrophilicity and membrane interaction . Halogenated analogs (e.g., 4-bromophenyl derivative) demonstrate enhanced activity against drug-resistant pathogens like A. baumannii and MRSA due to halogen-induced polarity and steric effects .

Synthetic Pathways

- The target compound’s synthesis likely parallels that of N-(arylcarbamothioyl)cyclohexanecarboxamide , involving thiourea formation between naphthalen-1-yl isothiocyanate and furan-2-carboxamide . This contrasts with 5-nitro-furan-2-carboxamides , which are synthesized via condensation of nitro-substituted furans with aryl amines .

Crystallographic Insights

- The cyclohexane analog crystallizes in the triclinic space group Pī with Z = 2, while furan derivatives (e.g., 2A) lack detailed crystallographic data. The furan ring’s conjugation may favor planar molecular packing, influencing solubility and stability .

Q & A

Q. What spectroscopic techniques are most effective for characterizing N-(naphthalen-1-ylcarbamothioyl)furan-2-carboxamide, and how should data be interpreted?

- Methodological Answer : Use Fourier-transform infrared spectroscopy (FT-IR) to identify key functional groups:

- N–H stretch : ~3250 cm⁻¹ (amide/thioamide).

- C=Oamide : ~1680 cm⁻¹.

- C=S : ~1250 cm⁻¹.

Confirm assignments with nuclear magnetic resonance (NMR): - ¹H NMR : Aromatic protons (naphthalene) appear as multiplet signals at δ 7.4–8.2 ppm; furan protons at δ 6.3–7.4 ppm.

- ¹³C NMR : Carbonyl (C=O) at ~160 ppm; thiocarbonyl (C=S) at ~180 ppm .

Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion [M+H]⁺.

Q. What synthetic routes are recommended for preparing this compound?

- Methodological Answer :

- React furan-2-carboxylic acid with thionyl chloride to form the acyl chloride intermediate.

- Treat with ammonium thiocyanate to generate the thiourea precursor.

- Condense with 1-naphthylamine under reflux in anhydrous dichloromethane (DCM) with triethylamine as a base.

- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Monitor yield and purity using TLC and melting point analysis .

Q. How can researchers assess the stability of this compound under varying experimental conditions?

- Methodological Answer :

- Thermal stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures.

- Photostability : Expose to UV light (λ = 254 nm) and monitor degradation via HPLC.

- pH stability : Incubate in buffers (pH 2–10) for 24–72 hours; analyze by NMR or LC-MS for structural integrity .

Advanced Research Questions

Q. How can computational modeling predict the biological interactions of this compound?

- Methodological Answer :

- Perform molecular docking (e.g., AutoDock Vina) against targets like kinases or DNA gyrase, using the compound’s 3D structure optimized via density functional theory (DFT).

- Validate docking results with molecular dynamics simulations (GROMACS) to assess binding stability.

- Compare with experimental IC₅₀ values from enzyme inhibition assays (e.g., fluorescence-based kinase assays) .

Q. What strategies resolve contradictions in spectroscopic data for thiourea derivatives like this compound?

- Methodological Answer :

- Use 2D NMR (COSY, HSQC) to resolve overlapping signals from aromatic protons.

- For ambiguous C=S vs. C=O assignments, employ X-ray crystallography (SHELX refinement) .

- Cross-reference with computational NMR prediction tools (e.g., ACD/Labs) .

Q. How does structural modification of the naphthalene moiety affect bioactivity?

- Methodological Answer :

- Synthesize analogs with substituents (e.g., nitro, amino) at naphthalene positions 2 or 4.

- Test antimicrobial activity via broth microdilution (MIC against S. aureus, E. coli).

- Correlate electronic effects (Hammett constants) with activity trends using QSAR models .

Q. What experimental designs optimize the compound’s solubility for in vivo studies?

- Methodological Answer :

- Screen co-solvents (DMSO, PEG-400) and surfactants (Tween-80) for aqueous solubility.

- Prepare cyclodextrin inclusion complexes and characterize via phase-solubility diagrams.

- Validate bioavailability using pharmacokinetic studies in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.